molecular formula C19H13F6N3O3 B4376316 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

Cat. No.: B4376316
M. Wt: 445.3 g/mol
InChI Key: OHWAMGKVJCWFID-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a complex organic compound known for its versatile reactivity and applications in various scientific fields. This compound belongs to the class of heterocyclic aromatic compounds, known for its interesting chemical behavior and potential as a pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide typically involves multi-step organic synthesis:

  • Formation of the pyrazole ring: Starting with cyclopropyl ketone and hydrazine hydrate under acidic conditions to form the cyclopropyl pyrazole intermediate.

  • Trifluoromethylation: Introduction of the trifluoromethyl group to the pyrazole ring using a reagent such as trifluoromethyl iodide and a base.

  • Chromenone synthesis: Synthesis of the 2H-chromen-7-yl structure starting from a suitable phenol and aldehyde through a cyclization reaction.

  • Amide coupling: Coupling the pyrazole and chromenone derivatives via acylation using acetic anhydride to form the final product.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using more efficient catalysts and optimized reaction conditions. Continuous flow reactors and automated synthesizers can be utilized to increase yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropyl and pyrazole sites, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the compound may occur at the chromenone moiety using reducing agents like sodium borohydride.

  • Substitution: Various substituents can be introduced into the molecule via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation with hydrogen peroxide at room temperature.

  • Reduction with sodium borohydride in ethanol.

  • Substitution reactions with halogenated compounds using suitable bases or acids.

Major Products:

  • Oxidized derivatives at the pyrazole or cyclopropyl sites.

  • Reduced chromenone derivatives.

  • Substituted analogs with various functional groups enhancing biological activity.

Scientific Research Applications

The compound has found diverse applications in scientific research:

  • Chemistry: Acts as a model compound for studying pyrazole and chromenone chemistry, offering insights into the reactivity and synthesis of similar compounds.

  • Biology: Serves as a tool for investigating enzyme inhibition and receptor binding, providing valuable data for drug design.

  • Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research due to its ability to interact with specific molecular targets.

  • Industry: Utilized in the development of new materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide exerts its effects is primarily through interaction with specific enzymes and receptors:

  • Molecular Targets: It targets enzymes such as cyclooxygenases and kinases, inhibiting their activity and modulating signaling pathways.

  • Pathways Involved: The compound affects pathways related to inflammation and cell proliferation, leading to potential therapeutic benefits in treating diseases like cancer and autoimmune disorders.

Comparison with Similar Compounds

  • 1-(trifluoromethyl)-3-cyclopropyl-5-methylpyrazole

  • 7-methoxy-4-(trifluoromethyl)-2H-chromen-2-one

  • N-(2-oxo-2H-chromen-4-yl)acetamide

This detailed exploration provides insights into the synthesis, reactivity, applications, and unique characteristics of this intriguing compound. What's your interest in it?

Properties

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N3O3/c20-18(21,22)12-6-17(30)31-14-5-10(3-4-11(12)14)26-16(29)8-28-13(9-1-2-9)7-15(27-28)19(23,24)25/h3-7,9H,1-2,8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWAMGKVJCWFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
Reactant of Route 2
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2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide

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